molecular formula C9H19FN2O B13070542 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13070542
M. Wt: 190.26 g/mol
InChI Key: WINPFJLGZLHPHC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine . These processes are scalable and suitable for large-scale production, making them ideal for industrial applications.

Chemical Reactions Analysis

1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to other piperazine derivatives .

Properties

Molecular Formula

C9H19FN2O

Molecular Weight

190.26 g/mol

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-7-4-11-5-8(2)12(7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3

InChI Key

WINPFJLGZLHPHC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1CC(CF)O)C

Origin of Product

United States

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